molecular formula C20H16N6O4S2 B15140615 NF-|EB/Pon1-IN-1

NF-|EB/Pon1-IN-1

Cat. No.: B15140615
M. Wt: 468.5 g/mol
InChI Key: QTWSOVMUMKGXFF-UHFFFAOYSA-N
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Description

NF-|EB/Pon1-IN-1 is a chemical compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This compound exhibits significant antioxidant and hepatoprotective activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

The synthesis of NF-|EB/Pon1-IN-1 involves multiple steps, including the formation of quinazolinone derivatives bearing sulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NF-|EB/Pon1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

NF-|EB/Pon1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. In biology and medicine, it is investigated for its antioxidant and hepatoprotective properties, which may have therapeutic potential in treating liver diseases and oxidative stress-related conditions. Additionally, it is used in the study of cancer, cardiovascular diseases, neurological diseases, and inflammatory diseases .

Mechanism of Action

The mechanism of action of NF-|EB/Pon1-IN-1 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This inhibition leads to a reduction in oxidative stress and inflammation, thereby exerting its antioxidant and hepatoprotective effects. The molecular targets include various transcription factors and enzymes involved in these pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 .

Comparison with Similar Compounds

NF-|EB/Pon1-IN-1 is unique in its dual inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. Similar compounds include other inhibitors of these pathways, such as quinazolinone derivatives and sulfonamide-bearing compounds. this compound stands out due to its specific combination of antioxidant and hepatoprotective activities .

Properties

Molecular Formula

C20H16N6O4S2

Molecular Weight

468.5 g/mol

IUPAC Name

2-[4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide

InChI

InChI=1S/C20H16N6O4S2/c21-32(29,30)14-7-5-13(6-8-14)26-19(28)15-3-1-2-4-16(15)24-20(26)31-12-18(27)25-17-11-22-9-10-23-17/h1-11H,12H2,(H2,21,29,30)(H,23,25,27)

InChI Key

QTWSOVMUMKGXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CN=C3)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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